molecular formula C21H25N5OS B2727823 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1251613-28-1

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2727823
CAS No.: 1251613-28-1
M. Wt: 395.53
InChI Key: DBTGUIAZPXDSOI-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
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Biological Activity

The compound 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 298.34 g/mol. The structure consists of a piperazine ring substituted with a pyrazole and a thiophene moiety, which are known for their pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing pyrazole rings have shown significant cytotoxic activity against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

A study reported that derivatives similar to this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against several tumor cell lines, indicating potent antiproliferative effects . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play significant roles in cancer progression and inflammation. The specific inhibitory activity of this compound against these enzymes remains an area for further exploration.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across different types of cancer cells, with notable selectivity towards renal cancer cells .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar piperazine derivatives. The study found that these compounds could reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .

Data Summary

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerHeLa2.76Apoptosis induction
AnticancerCaco-29.27Cell cycle arrest
Anti-inflammatoryMacrophagesNot specifiedCytokine inhibition

Properties

IUPAC Name

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-16-20(17(2)26(23-16)18-7-4-3-5-8-18)24-10-12-25(13-11-24)21(27)22-15-19-9-6-14-28-19/h3-9,14H,10-13,15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTGUIAZPXDSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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